molecular formula C17H17N3OS2 B2988165 N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide CAS No. 897454-45-4

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide

Cat. No.: B2988165
CAS No.: 897454-45-4
M. Wt: 343.46
InChI Key: XCBXMPHKDCENJU-UHFFFAOYSA-N
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Description

“N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents . The synthesized thiophenes are used as precursors in the preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and subsequent treatment with chloroacetone and/or chloroacetic acid .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is determined based on IR, 1H, and 13C NMR, and mass spectra . The structure of the specific compound “this compound” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate. This is followed by intramolecular dealkoxylation .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves complex chemical reactions that yield novel structures with potential applications in pharmaceuticals and materials science. For example, compounds with similar frameworks have been synthesized and characterized by X-ray diffraction, demonstrating intricate intra and intermolecular hydrogen bonding patterns, which could be critical for their biological activity or material properties (Vasu et al., 2004).

Chemical Reactions and Mechanisms

  • Research has explored the one-pot synthesis of imidazo[1,5-a]pyridines, a process that allows for the introduction of various substituents, showcasing the versatility and synthetic utility of compounds related to N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide in constructing complex heterocyclic systems (Crawforth & Paoletti, 2009).

Applications in Medicinal Chemistry

  • Compounds with similar chemical structures have been investigated for their potential as DNA-binding agents, revealing insights into the structural requirements for cellular permeability and binding specificity. This research could pave the way for the development of novel therapeutics based on the manipulation of DNA interactions (Liu & Kodadek, 2009).
  • The development of scalable synthesis methods for compounds with similar chemical structures has been reported, emphasizing the importance of efficient synthesis routes for potential pharmaceuticals. This research highlights the compound's relevance in the context of drug discovery and development (Scott et al., 2006).

Antimicrobial Activity

  • The synthesis and evaluation of thiophenyl pyrazoles and isoxazoles demonstrate the antimicrobial potential of compounds structurally related to this compound. These studies contribute to the search for new antimicrobial agents to combat resistant bacterial strains (Sowmya et al., 2018).

Properties

IUPAC Name

N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBXMPHKDCENJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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